Cimbuterol

Übersicht

Beschreibung

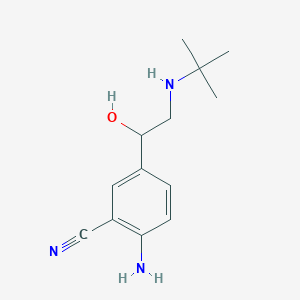

Cimbuterol ist ein β-adrenerger Rezeptoragonist, der vor allem in der Veterinärmedizin zur Förderung des Wachstums und zur Verbesserung der Futterverwertung bei Nutztieren eingesetzt wird . Es ist eine potente Verbindung mit der Summenformel C13H19N3O und einem Molekulargewicht von 233,31 g/mol . This compound ist strukturell ähnlich anderen β-adrenergen Agonisten wie Clenbuterol und Ractopamin .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Growth Promotion in Livestock

Cimbuterol is primarily utilized in veterinary medicine to enhance growth and feed efficiency in livestock. Its mechanism involves stimulating β-adrenergic receptors, which leads to increased protein synthesis and muscle growth. This application is particularly significant in the context of animal husbandry where the demand for efficient meat production is high. This compound has been shown to improve feed conversion ratios and promote lean muscle mass in various animal species, including cattle and pigs .

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| This compound | C₁₃H₁₉N₃O | Growth promotion in livestock | Increases muscle mass |

| Clenbuterol | C₁₄H₁₈Cl₂N₂O | Bronchodilator | Stronger β2-selectivity |

| Salbutamol | C₁₄H₁₉N₃O₃S | Asthma treatment | Shorter duration of action |

| Terbutaline | C₁₄H₂₂N₂O₄S | Asthma treatment | Longer duration; less potent |

Research Applications

Metabolic Studies

This compound's ability to stimulate β-adrenergic receptors has led to its investigation in metabolic research. Studies indicate that it may increase metabolic rates and promote lean muscle mass in animal models. However, these effects have not been consistently replicated in human studies, raising concerns about its safety and efficacy for such purposes.

Respiratory Research

This compound has also been explored for its potential use as a bronchodilator, similar to other β-adrenergic agonists. This property could make it beneficial for treating respiratory conditions like asthma. However, due to safety concerns and regulatory restrictions, other bronchodilators with established safety profiles are preferred in clinical settings .

Analytical Applications

This compound serves as a standard compound in various analytical methods aimed at detecting β-adrenergic agonist residues in food products. Techniques such as lateral flow immunoassays (LFAs) have been developed to detect residues of this compound and other similar compounds in livestock products. For instance, AuNP-based LFAs have demonstrated sensitivity for detecting residues at low concentrations, highlighting their importance in food safety monitoring .

Case Studies

- Growth Performance Study : A study assessing the effects of this compound on growth performance in pigs showed significant improvements in weight gain and feed efficiency compared to control groups. The study highlighted the compound's effectiveness as a growth promoter but also noted potential side effects associated with its use .

- Metabolic Rate Investigation : Research conducted on the metabolic impacts of this compound indicated an increase in oxygen consumption and energy expenditure among treated animals. This suggests that while this compound may enhance metabolic rates, further investigations are required to understand its long-term effects on health .

- Residue Detection Methodology : A study developed a paper-based fluidic device using gold nanoparticles to detect this compound residues in swine urine. The device demonstrated high sensitivity and rapid results, indicating its potential utility for ensuring food safety regarding β-adrenergic agonist residues .

Wirkmechanismus

Target of Action

Cimbuterol is primarily an agonist of β-adrenergic receptors (β-ARs) . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .

Mode of Action

This compound, similar to salbutamol in some structural respects, interacts with its targets, the β2-adrenergic receptors, by stimulating adenylyl cyclase activity . This stimulation ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .

Biochemical Pathways

The activation of adenylyl cyclase by β2-adrenergic receptor agonists like this compound leads to an increase in the production of cyclic adenosine monophosphate (cAMP) . The action of cAMP involves activating protein kinases, which transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, and thereby changing their activity .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscles in the bronchioles . This effect makes it useful as a bronchodilator in the treatment of respiratory conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in pork products, suggesting that it might be used illicitly to promote growth and improve feed efficiency in livestock . The presence of this compound in such an environment could potentially lead to its ingestion by humans, with unknown effects . Therefore, it’s crucial to consider the environment in which this compound is used or found when evaluating its action and potential impacts.

Biochemische Analyse

Biochemical Properties

Cimbuterol, with the molecular formula C13H19N3O, has a molecular weight of 233.31 . It interacts with β-adrenergic receptors, which are proteins that respond to epinephrine and norepinephrine hormones . The nature of these interactions involves the binding of this compound to these receptors, triggering a series of biochemical reactions .

Cellular Effects

This compound’s primary cellular effect is its interaction with β-adrenergic receptors, leading to various cellular responses. For instance, it can influence cell function by impacting cell signaling pathways and gene expression . It has also been associated with changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-adrenergic receptors, which triggers a cascade of events at the molecular level . This includes the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . The increase in cAMP activates protein kinases, which phosphorylate various proteins, altering their activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

Given its role as a β-adrenergic agonist, it is likely involved in pathways related to adrenergic signaling .

Transport and Distribution

It is known that β-adrenergic agonists like this compound can be distributed throughout the body, affecting various tissues .

Subcellular Localization

Given its role as a β-adrenergic agonist, it is likely that it interacts with β-adrenergic receptors located on the cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cimbuterol beinhaltet die Reaktion von 2-Amino-5-brombenzonitril mit tert-Butylamin in Gegenwart einer geeigneten Base. Die Reaktion verläuft über eine nucleophile Substitution, gefolgt von einer Reduktion, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise Temperaturen im Bereich von 50 °C bis 100 °C und die Verwendung von Lösungsmitteln wie Dichlormethan oder Methanol .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie (GC) -Techniken ist zur Qualitätssicherung üblich .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seinen entsprechenden Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können den aromatischen Ring von this compound modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) und tert-Butylamin werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und aminierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: In der Nutztierhaltung eingesetzt, um das Wachstum und die Futterverwertung zu verbessern.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an β-adrenerge Rezeptoren, was zur Aktivierung der Adenylylcyclase und einem Anstieg der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt . Diese Aktivierung führt zur Entspannung der glatten Muskulatur, zu einer erhöhten Herzfrequenz und zu einer verstärkten Lipolyse. Die primären molekularen Zielstrukturen sind die β2-adrenergen Rezeptoren, die an der Regulation von Stoffwechsel- und Herz-Kreislauf-Funktionen beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

Cimbuterol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can modify the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as sodium hydroxide (NaOH) and tert-butylamine are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and aminated derivatives of this compound .

Vergleich Mit ähnlichen Verbindungen

Cimbuterol wird oft mit anderen β-adrenergen Agonisten verglichen, wie z. B.:

Clenbuterol: Ähnlich in Struktur und Funktion, aber mit einer längeren Halbwertszeit und stärkeren Wirkungen.

This compound ist einzigartig in seiner hohen Potenz und spezifischen Bindungsaffinität für β2-adrenerge Rezeptoren, was es zu einer wertvollen Verbindung sowohl für Forschungs- als auch für industrielle Anwendungen macht .

Biologische Aktivität

Cimbuterol is a selective beta-2 adrenergic agonist primarily used in veterinary medicine, particularly in livestock, to promote growth and improve feed efficiency. Its biological activity is characterized by its effects on various physiological systems, including muscle growth, fat metabolism, and respiratory function. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the activation of beta-2 adrenergic receptors (β2-ARs). This interaction leads to several physiological responses:

- Increased Muscle Mass : Activation of β2-ARs stimulates protein synthesis and muscle hypertrophy.

- Enhanced Lipolysis : this compound promotes the breakdown of fat stores, leading to improved body composition.

- Bronchodilation : It relaxes bronchial smooth muscles, enhancing airflow in respiratory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Studies indicate that this compound has a relatively short half-life, which necessitates careful dosing schedules to maintain therapeutic levels.

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 1.5 - 3 hours |

| Peak Plasma Concentration (Cmax) | 0.5 - 1.0 ng/mL |

| Time to Cmax (Tmax) | 1 - 2 hours |

Growth Promotion in Livestock

This compound has been widely studied for its growth-promoting effects in livestock. Research has shown that its administration can lead to significant increases in weight gain and feed conversion efficiency.

- Case Study Example : A study conducted on pigs demonstrated that this compound administration resulted in an average weight gain of 15% compared to control groups over a 30-day period .

Respiratory Effects

Due to its bronchodilatory properties, this compound is also investigated for treating respiratory diseases in animals. Its use can improve lung function and reduce symptoms associated with bronchoconstriction.

- Research Findings : In a clinical trial involving cattle with bronchial constriction, this compound administration led to a significant reduction in respiratory rate and improvement in oxygen saturation levels .

Safety and Toxicology

Despite its benefits, the use of this compound raises concerns regarding safety and potential side effects. Studies have indicated the following:

- Adverse Effects : Common side effects include tachycardia, muscle tremors, and electrolyte imbalances.

- Withdrawal Periods : Regulatory bodies have established withdrawal periods for this compound to minimize residue levels in meat products intended for human consumption.

Comparative Analysis with Other Beta-Agonists

This compound is often compared with other beta-agonists like clenbuterol and ractopamine regarding their efficacy and safety profiles.

| Compound | Growth Promotion Effect | Respiratory Benefit | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Tachycardia |

| Clenbuterol | Very High | High | Severe tremors |

| Ractopamine | Moderate | Low | Mild tachycardia |

Eigenschaften

IUPAC Name |

2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKQAXQGZIBJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388626 | |

| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54239-39-3 | |

| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cimbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.